1-propyl-1H-pyrazole-5-sulfonyl chloride

Übersicht

Beschreibung

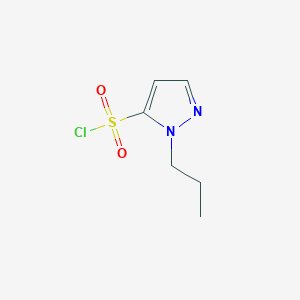

1-propyl-1H-pyrazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C6H9ClN2O2S and its molecular weight is 208.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Pyrazoles are known for their wide range of biological activities. They are used in the development of various drugs due to their diverse therapeutic properties such as anti-inflammatory, analgesic, antipyretic, antimicrobial, antiviral, anticancer, and antidiabetic activities .

The mechanism of action of pyrazole compounds depends on their chemical structure and the functional groups attached to the pyrazole ring. They can interact with various enzymes, receptors, and biological pathways, leading to their therapeutic effects .

The pharmacokinetics of pyrazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Factors such as solubility, stability, and permeability can influence their bioavailability .

The action of pyrazole compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compounds, their interaction with targets, and their overall efficacy .

Biologische Aktivität

1-Propyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the sulfonyl chloride functional group enhances its reactivity, allowing it to interact with various biological macromolecules, which may lead to promising therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with a propyl group at the 1-position and a sulfonyl chloride at the 5-position. This structure contributes to its electrophilic nature, making it highly reactive towards nucleophiles such as amino acids in proteins.

The mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This can result in the inhibition or modification of their activities, which is particularly relevant in drug design and development. The sulfonyl chloride group is known for its ability to form stable adducts with thiols and amines, potentially leading to altered enzyme functions or protein interactions .

Antibacterial Activity

Recent studies have shown that pyrazole derivatives, including those with sulfonyl chloride groups, exhibit significant antibacterial properties. For instance, compounds derived from pyrazole have demonstrated activity against various Gram-positive and Gram-negative bacteria. In particular, minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have revealed that certain derivatives can inhibit the proliferation of cancer cell lines by interfering with critical cellular pathways. For example, compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability .

Study on Trypanocidal Activity

In a notable study focusing on trypanocidal activity, several pyrazole derivatives were screened against Trypanosoma brucei. One compound was identified with an EC50 value of 21 μM, demonstrating selective inhibition against the parasite while showing minimal toxicity towards human cells . This highlights the potential for developing selective therapies for parasitic infections using pyrazole-based compounds.

Antimicrobial Evaluation

A comprehensive evaluation of several pyrazole derivatives revealed that modifications to the pyrazole ring could significantly enhance antimicrobial activity. The compounds were assessed using various assays including time-kill kinetics and biofilm formation inhibition. Notably, one derivative exhibited strong activity against Staphylococcus aureus, suggesting that structural variations can lead to improved efficacy against resistant strains .

Data Tables

| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 0.22 | Antibacterial |

| Derivative B | Escherichia coli | 0.25 | Antibacterial |

| Derivative C | Trypanosoma brucei | 21 | Trypanocidal |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Propyl-1H-pyrazole-5-sulfonyl chloride has diverse applications across several domains:

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its sulfonyl chloride group allows for nucleophilic substitution reactions, enabling the formation of various derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines, alcohols, and thiols to form sulfonamide derivatives. |

| Oxidation | Can be oxidized to form sulfonic acid derivatives using agents like hydrogen peroxide. |

| Reduction | Reducing agents such as lithium aluminum hydride can convert it into other functional groups. |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Studies have shown its utility in developing drugs targeting various diseases.

Case Study: Lead Optimization

A study focused on optimizing pyrazole sulfonamide series highlighted the compound's ability to penetrate the blood-brain barrier (BBB). Modifications to the structure improved selectivity and efficacy against central nervous system (CNS) diseases, demonstrating its potential in treating conditions like African sleeping sickness (HAT) .

Material Science

In material science, this compound is utilized in producing specialty chemicals and advanced materials due to its unique reactivity profile. Its ability to form covalent bonds with target biomolecules makes it suitable for creating functionalized surfaces and polymers.

The biological activity of this compound is of particular interest due to its interactions with enzymes and proteins:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents like DMSO and chloroform |

| Stability | Stable under standard laboratory conditions |

| Mechanism of Action | Forms covalent bonds with target biomolecules, influencing enzymatic activity |

Research has indicated that compounds with pyrazole rings often exhibit significant biological properties, enhancing their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

2-propylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-2-5-9-6(3-4-8-9)12(7,10)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFNBNMOQMUQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.